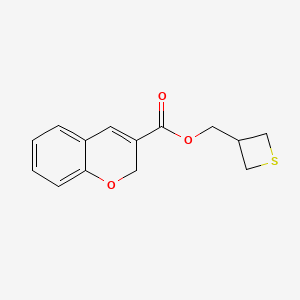
Thietan-3-ylmethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thietan-3-ylmethyl 2H-chromene-3-carboxylate is a compound that combines the structural features of thietane and chromene Thietane is a four-membered ring containing sulfur, while chromene is a benzopyran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing chromenes is through cyclization reactions involving benzopyran ring formation . The thietane ring can be introduced via nucleophilic substitution reactions using appropriate thietane precursors.
Industrial Production Methods
Industrial production of Thietan-3-ylmethyl 2H-chromene-3-carboxylate may involve optimizing reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to ensure environmentally friendly processes .
Análisis De Reacciones Químicas
Types of Reactions
Thietan-3-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chromene ring or the thietane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the chromene or thietane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thietan-3-ylmethyl 2H-chromene-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Thietan-3-ylmethyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety can interact with biological molecules through hydrogen bonding or π-π interactions, while the thietane ring can provide additional binding affinity and specificity . These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl coumarin-3-carboxylate: Similar in structure due to the presence of the chromene ring, but lacks the thietane moiety.
2H-chromene-3-carboxamide: Another chromene derivative with different functional groups, offering distinct reactivity and applications.
Uniqueness
Thietan-3-ylmethyl 2H-chromene-3-carboxylate is unique due to the combination of the thietane and chromene rings, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14O3S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
thietan-3-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14O3S/c15-14(17-6-10-8-18-9-10)12-5-11-3-1-2-4-13(11)16-7-12/h1-5,10H,6-9H2 |
Clave InChI |
GCIFLHZOXBQRPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


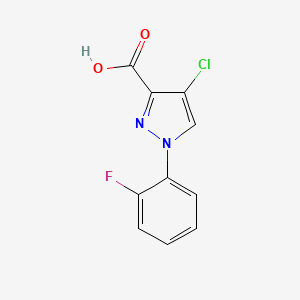
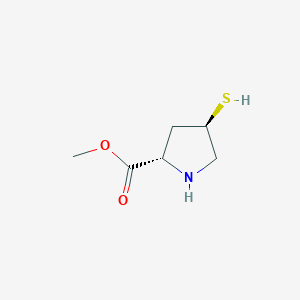
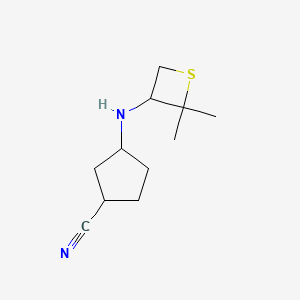
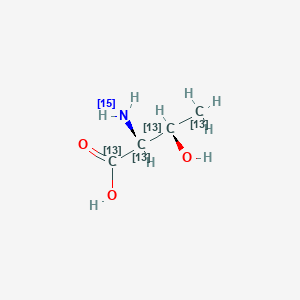
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
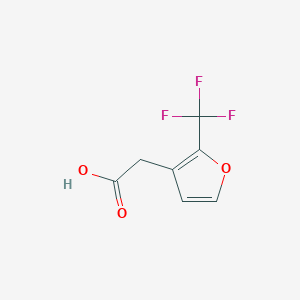
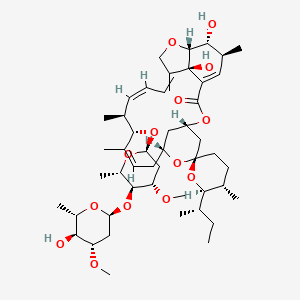
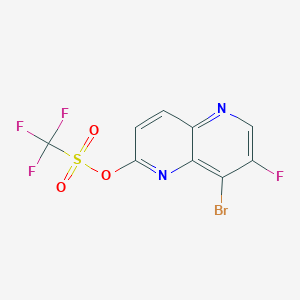
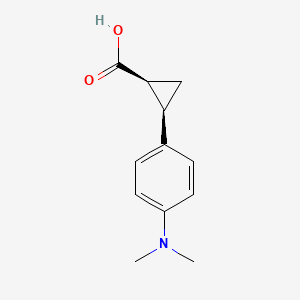
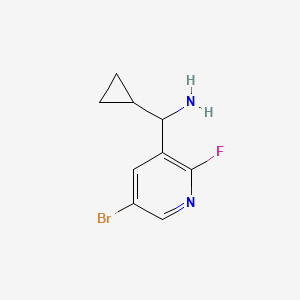
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
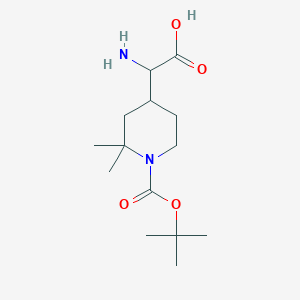
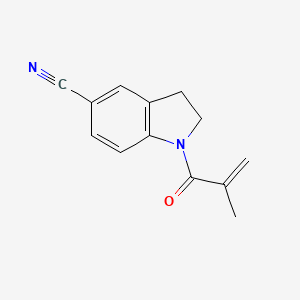
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
